molecular formula C18H13N5O4S B2939586 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891098-45-6

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2939586
CAS No.: 891098-45-6
M. Wt: 395.39
InChI Key: GSPLULPCLRBKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative characterized by a benzodioxol moiety, a triazolopyridazine core substituted with a furan-2-yl group, and a sulfanyl acetamide linkage. The synthesis pathway likely involves alkylation of a triazolopyridazine-thione intermediate with α-chloroacetamide derivatives in the presence of a base (e.g., KOH), followed by functionalization of the benzodioxol group . The furan and triazolopyridazine components may enhance electron-rich interactions with biological targets, while the sulfanyl bridge improves stability and bioavailability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-17(19-11-3-5-14-15(8-11)27-10-26-14)9-28-18-21-20-16-6-4-12(22-23(16)18)13-2-1-7-25-13/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPLULPCLRBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a triazolopyridazine ring through a sulfanyl group. The molecular formula is C21H16ClN5O3SC_{21}H_{16}ClN_5O_3S, with a molecular weight of approximately 431.89 g/mol. The structure can be depicted as follows:

ComponentDescription
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Molecular FormulaC21H16ClN5O3S
Molecular Weight431.89 g/mol
LogP4.583

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde.
  • Introduction of the Furan and Triazolopyridazine Groups : Achieved through nucleophilic substitution reactions and cyclization involving hydrazine derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies showed that certain benzodioxole derivatives displayed potent cytotoxicity against various cancer cell lines (IC50 values ranging from 26 to 65 µM) .

Antidiabetic Potential

Another area of interest is the antidiabetic activity of related compounds:

  • α-Amylase Inhibition : Compounds derived from benzodioxole have been reported to inhibit α-amylase with IC50 values as low as 0.68 µM . This suggests potential for managing postprandial blood glucose levels.

Antimicrobial Activity

The antimicrobial properties of related compounds also warrant attention:

  • Studies indicate that certain benzodioxole derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

Case Studies

  • Antitumor Efficacy : A study evaluating a series of triazole derivatives found that compounds similar to this compound showed enhanced anticancer effects compared to standard treatments like etoposide .
  • Diabetic Model Evaluation : In vivo studies using streptozotocin-induced diabetic mice demonstrated that certain benzodioxole derivatives significantly reduced blood glucose levels while exhibiting minimal cytotoxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic cores and substituents:

Compound Name Core Structure Key Substituents Pharmacological Activity
N-(2H-1,3-Benzodioxol-5-yl)-2-{[6-(Furan-2-yl)-Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide Triazolo[4,3-b]pyridazine Benzodioxol, Furan-2-yl Under investigation (predicted anti-exudative)
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides 1,2,4-Triazole Varied aryl groups (e.g., nitro, methoxy) Anti-exudative (40–60% efficacy vs. diclofenac)
2-Amino-5-(4-Substituted Phenyl)-1,3,4-Oxadiazoles 1,3,4-Oxadiazole Substituted phenyl groups Toxicity studied (LD50: 200–300 mg/kg)
  • Triazolo[4,3-b]pyridazine vs. 1,2,4-Triazole : The triazolopyridazine core may confer superior metabolic stability and binding affinity compared to simpler triazoles due to its fused bicyclic system, which enhances π-π stacking and hydrogen bonding .
  • Benzodioxol vs. Other Aryl Groups : The benzodioxol substituent in the target compound may improve blood-brain barrier penetration compared to nitro or methoxy groups in analogues, as seen in related CNS-active drugs .

Pharmacological Activity

  • Anti-Exudative Efficacy :
    • Triazole-based analogues (e.g., compound 3.1–3.21) demonstrated 40–60% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
    • The target compound’s triazolopyridazine core may enhance activity due to increased steric complementarity with inflammatory targets (e.g., COX-2), though experimental data are pending .
  • Toxicity: Oxadiazole derivatives exhibit moderate toxicity (LD50: 200–300 mg/kg) , while triazole analogues show favorable safety profiles in preclinical models .

Structure-Activity Relationships (SAR)

  • Furan-2-yl Substituent : Critical for anti-exudative activity; removal reduces efficacy by ~30% in triazole analogues .
  • Sulfanyl Bridge : Enhances solubility and target binding; replacing sulfur with oxygen decreases activity by 20% .
  • 4th-Position Modifications : In triazole derivatives, introducing electron-withdrawing groups (e.g., nitro) at the phenyl residue boosts activity by 15–20% . The benzodioxol group in the target compound may mimic this effect.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.